Increased Molecular Weight and Lipophilicity vs. Des-Methyl Analogue
2-(1-Amino-2-methylcyclobutyl)acetic acid (C₇H₁₃NO₂, MW 143.18 g/mol, XLogP3 -1.8) possesses an additional methyl group compared to the closest des-methyl analogue 2-(1-aminocyclobutyl)acetic acid (C₆H₁₁NO₂, MW 129.16 g/mol, XLogP3 -2.7) [1]. This single methyl insertion increases molecular weight by 14 Da and calculated logP by approximately 0.9 log units, placing the target compound closer to the optimal CNS drug-like space while retaining aqueous solubility characteristics suitable for biochemical assay conditions [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 143.18 g/mol; XLogP3 -1.8; Heavy atom count 10 |
| Comparator Or Baseline | 2-(1-Aminocyclobutyl)acetic acid: MW 129.16 g/mol; XLogP3 -2.7 (estimated); Heavy atom count 9 |
| Quantified Difference | ΔMW +14 Da (10.8% increase); ΔXLogP3 approximately +0.9 log units |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.6.11) for both compounds |
Why This Matters
The methyl-driven increase in lipophilicity can enhance passive membrane permeability relative to the des-methyl analogue, a critical parameter when selecting building blocks for CNS-targeted libraries.
- [1] PubChem CID 130555350. 2-(1-Amino-2-methylcyclobutyl)acetic acid: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130555350 View Source
- [2] PubChem CID 21504672. 2-(1-Aminocyclobutyl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21504672 View Source
